molecular formula C9H14N2O4 B106311 Pedatisectine F CAS No. 206757-32-6

Pedatisectine F

Cat. No.: B106311
CAS No.: 206757-32-6
M. Wt: 214.22 g/mol
InChI Key: JHZAQNFLUSEYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pedatisectine F: is a natural alkaloid compound isolated from the rhizome of the plant Pinellia pedatisecta, which belongs to the Araceae family . This compound has garnered interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Pedatisectine F can be extracted from the rhizome of Pinellia pedatisecta through a series of steps including plant extraction, separation, purification, and crystallization . The extraction process typically involves the use of solvents such as methanol or ethanol to obtain the crude extract, followed by chromatographic techniques to isolate and purify the compound.

Industrial Production Methods: : Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale extraction and purification methods .

Chemical Reactions Analysis

Types of Reactions: : Pedatisectine F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.

Properties

IUPAC Name

1-(6-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-5-2-10-3-6(11-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZAQNFLUSEYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Pedatisectine F and where was it discovered?

A1: this compound (I) is a novel compound discovered during a study on the alkaloid extract of Rhizoma Pinelliae Pedatisecta []. This plant is commonly known as Pinellia ternata, a traditional Chinese medicinal herb.

Q2: What other compounds were found alongside this compound?

A2: The study also identified four other compounds in Rhizoma Pinelliae Pedatisecta: * Hypoxanthine (II) * Erythritol (III) * Uridine (IV) * Pedatisectine G (V), another novel compound [].

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